molecular formula C8H12N4O3 B1582260 Gly-his CAS No. 2489-13-6

Gly-his

Cat. No. B1582260
CAS RN: 2489-13-6
M. Wt: 212.21 g/mol
InChI Key: RXAOVSDTBKWPLP-GDVGLLTNSA-N
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Description

“Gly-his” is a dipeptide composed of the amino acids glycine and histidine . It’s known for its hydrophilic nature due to the presence of a carboxyl-terminal histidine residue . It’s used in various applications, including as a recognition element in electrochemical metal ion sensors .


Synthesis Analysis

This compound can be synthesized using liquid-phase methods . In one study, a series of this compound analogues was synthesized to study the influence of the length of the carbon chain in β-Ala on the β-amyloid aggregation .


Molecular Structure Analysis

The molecular formula of this compound is C8H12N4O3, with an average mass of 212.206 Da and a monoisotopic mass of 212.090942 Da .


Chemical Reactions Analysis

This compound has been used in the development of electrochemical metal ion sensors . It’s covalently attached to a 3-mercaptopropionic acid modified gold electrode, allowing for the detection of copper ions .


Physical And Chemical Properties Analysis

This compound is a hydrophilic molecule due to the presence of a carboxyl-terminal histidine residue . It’s highly soluble in water and appears as a colorless crystalline solid .

Scientific Research Applications

Synthesis and Biological Activity

Gly-His-Lys, a natural tripeptide, has been extensively researched over three decades. Its derivatives show promising applications in medicine and dermatology. Various synthetic approaches, including classical solution method and solid-phase peptide synthesis, have been developed to obtain this compound-Lys and its modifications. These methods involve different protecting groups and peptide bond formation techniques. The structural modifications of this compound-Lys play a crucial role in its application in scientific research, especially in the medical field (Kukowska & Dzierzbicka, 2014).

Translational Glycobiology

Glycobiology, including the study of glycomolecules such as this compound, is a growing field in translational research. It focuses on how glycan structures relate to biological and chemical processes, contributing to the development of novel therapies and clinical applications. This field is especially pertinent in addressing unmet medical needs and is motivated by the goal of alleviating human suffering. This compound, as part of this field, contributes to the understanding of glycan structures and their impact on physiological and pathological processes (Sackstein, 2016).

Glycomics Data and Bioinformatics

Glycomics, the study of glycan molecules synthesized by organisms, is integral to understanding complex carbohydrates like this compound. Bioinformatics tools are critical in this area for interpreting mass spectra and identifying glycan structures. The development of algorithms for rapid and automatic interpretation of data is a key research focus. Understanding glycan structures, including this compound, through glycomics, aids in addressing various scientific and medical challenges (Lieth et al., 2004).

Mechanism of Action

Target of Action

Glycyl-L-histidine, a naturally occurring dipeptide composed of glycine and histidine , primarily targets extracellular matrix macromolecules . It is an incomplete breakdown product of protein digestion or protein catabolism .

Mode of Action

Glycyl-L-histidine has the ability to bind to and reduce copper redox activity . It forms a high-affinity complex with one Cu +2 (II) ion, forming GHK-Cu . This complex participates in the physiological metabolism of Cu and mediates essential biochemical functions common to many types of cells .

Biochemical Pathways

Glycyl-L-histidine affects multiple biochemical pathways. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also plays a vital role in Cu +2 uptake and distribution into cells .

Pharmacokinetics

It is known to be a short-lived intermediate on its way to specific amino acid degradation pathways following protein catabolism .

Result of Action

Glycyl-L-histidine has multiple biological actions, all of which appear to be health positive . It improves tissue repair for skin, lung connective tissue, boney tissue, liver, and stomach lining . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions .

Action Environment

The action of Glycyl-L-histidine can be influenced by environmental factors. For instance, the toxicity of copper and zinc can enhance protein aggregation and contribute to cell death . Glycyl-l-histidine has the ability to prevent copper- and zinc-induced cell death in vitro .

Safety and Hazards

When handling Gly-his, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research on Gly-his and similar peptides is ongoing, with potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities . For instance, a series of this compound analogues was synthesized for future β-amyloid plaque assembly experiments .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2489-13-6
Record name Glycyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2489-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Gly-His?

A1: The molecular formula of this compound is C8H11N3O3. Its molecular weight is 201.19 g/mol.

Q2: How does this compound typically interact with metal ions?

A2: this compound primarily interacts with metal ions, such as Cu2+, Ni2+, and Zn2+, via the imidazole nitrogen of the histidine residue. This interaction often leads to the formation of stable metal complexes. [, , , ]

Q3: Can the peptide sequence influence the binding geometry of this compound with metal ions?

A3: Yes, studies show that this compound, when part of longer peptide sequences like Gly-Gly-His, can exhibit different binding geometries with metal ions depending on the neighboring amino acids and their stereochemistry. [, ]

Q4: Does this compound interact with biomolecules other than metal ions?

A4: Research indicates that this compound, particularly within the context of longer peptide sequences, can interact with DNA. For example, Ni(II)•Gly-Gly-His has been shown to bind selectively to the minor groove of A/T-rich DNA regions. [, , ]

Q5: What are the downstream effects of this compound binding to metal ions?

A5: Binding of this compound to metal ions can significantly alter the catalytic activity of the resulting complex. For instance, metal complexes of Gly-Gly-His have demonstrated the ability to cleave DNA. [, , ]

Q6: Is this compound stable under physiological conditions?

A6: While this compound itself is generally stable, its stability can be influenced by factors like pH, temperature, and the presence of enzymes. Modification of the peptide sequence, such as adding a D-amino acid to the C-terminus (e.g., this compound-Lys-D-Ala), can enhance its stability against enzymatic degradation. [, , ]

Q7: How does the choice of metal ion affect the catalytic activity of this compound-containing complexes?

A7: The catalytic activity of this compound-containing complexes is highly dependent on the metal ion. For instance, Ni(II) complexes of Gly-Gly-His have shown different DNA cleavage patterns and efficiencies compared to Cu(II) complexes. [, ]

Q8: Are there any potential applications of this compound-based metal complexes in medicinal chemistry?

A8: The ability of this compound-based metal complexes to cleave DNA makes them promising candidates for the development of artificial metallopeptidases or as components of targeted therapeutic agents. [, , , ]

Q9: How has computational chemistry contributed to understanding this compound interactions?

A9: Molecular dynamics simulations and molecular modeling studies have provided valuable insights into the binding modes, orientations, and energetic contributions of this compound and its derivatives with DNA and metal ions. [, , ]

Q10: What is the impact of structural modifications on the activity of this compound-containing peptides?

A10: Modifications to the peptide sequence, particularly at the N-terminus or by incorporating specific amino acids, can significantly influence the binding affinity, selectivity, and catalytic activity of this compound-containing peptides. [, , ]

Q11: Have any QSAR models been developed for this compound derivatives?

A11: While specific QSAR models for this compound derivatives are not extensively reported in the provided literature, studies using combinatorial approaches have identified structural features that contribute to enhanced DNA cleavage activity, laying the groundwork for future QSAR development. []

Q12: What are some strategies to improve the stability and bioavailability of this compound-based peptides?

A12: Incorporating D-amino acids, particularly at the C-terminus, can protect the peptide from enzymatic degradation and enhance its stability. Formulation strategies, such as encapsulation in nanoparticles or conjugation to carrier molecules, might be explored to improve bioavailability. [, , ]

Q13: What analytical techniques are commonly used to characterize this compound and its derivatives?

A13: Various analytical techniques are employed, including:

  • Spectroscopy: UV-Vis, CD, ESR, and NMR to study complex formation, structural features, and metal coordination. [, , , , ]
  • Mass Spectrometry (MS): ESI-MS and MS/MS to analyze fragmentation patterns and determine the molecular composition of complexes. [, ]
  • Chromatography: HPLC for purification and separation of peptide derivatives and their metal complexes. [, ]
  • X-ray photoelectron spectroscopy (XPS): To study the adsorption of this compound and its derivatives on surfaces. []

Q14: Have any in vitro studies been conducted on this compound-containing peptides?

A14: Yes, numerous in vitro studies have explored the metal binding properties, DNA cleavage activity, and cellular uptake of this compound-containing peptides. Cell lines such as PC-3 (prostate cancer) and B16F10 (melanoma) have been used in these studies. [, , , , , ]

Q15: What are some of the key findings from in vivo studies using this compound-based peptides?

A15: In vivo studies, primarily in rodent models, have demonstrated the potential of radiolabeled this compound-containing peptides as imaging agents for tumors overexpressing specific receptors like GRPR. Furthermore, research suggests potential applications in wound healing. [, , , , ]

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